molecular formula C9H17NO2 B1594962 2-Amino-2-cyclohexylpropanoic acid CAS No. 6635-13-8

2-Amino-2-cyclohexylpropanoic acid

Cat. No. B1594962
CAS RN: 6635-13-8
M. Wt: 171.24 g/mol
InChI Key: YXQOVXILWFIANY-UHFFFAOYSA-N
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Description

2-Amino-2-cyclohexylpropanoic acid, also known as ACBC, is a cyclic amino acid . It has a molecular formula of C9H17NO2, an average mass of 171.237 Da, and a monoisotopic mass of 171.125931 Da .


Molecular Structure Analysis

The molecular structure of 2-Amino-2-cyclohexylpropanoic acid consists of a cyclohexane ring attached to a propanoic acid group with an amino group at the second carbon .


Chemical Reactions Analysis

Amino acids, including 2-Amino-2-cyclohexylpropanoic acid, can participate in a variety of chemical reactions. They can act as both an acid and a base due to the presence of the amino and carboxyl functional groups .


Physical And Chemical Properties Analysis

2-Amino-2-cyclohexylpropanoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 297.8±23.0 °C at 760 mmHg, and a flash point of 133.9±22.6 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Role in Peptide Synthesis and Structural Analysis

2-Amino-2-cyclohexylpropanoic acid and its derivatives, such as TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), have found extensive applications in the study of peptides. TOAC, an unnatural amino acid, has been particularly useful in analyzing peptide backbone dynamics and secondary structure due to its rigid cyclic structure. This compound has been incorporated into peptides to facilitate studies using EPR spectroscopy, X-ray crystallography, CD, fluorescence, NMR, and FT-IR, among others. Its application has been critical in understanding peptide-protein and peptide-nucleic acid interactions, offering insights into the orientation of peptides in membranes and the structural dynamics of synthetic and biologically active peptides (Schreier et al., 2012).

Biomedical Applications

In the realm of biomedical research, polymers based on amino acids, including 2-Amino-2-cyclohexylpropanoic acid, have been recognized for their biocompatibility, biodegradability, and metabolizable degradation products. These polymers are being explored for potential applications in drug and gene delivery systems, antiviral compounds, and as materials for regenerative medicine. The unique properties of these amino acid-based polymers, such as the ability to form highly branched structures, make them suitable for designing novel delivery vehicles for therapeutic agents, highlighting the versatility and applicability of these compounds in advancing biomedical technologies (Thompson & Scholz, 2021).

Future Directions

While specific future directions for 2-Amino-2-cyclohexylpropanoic acid are not mentioned in the search results, research in the field of amino acids is ongoing and expansive, with potential applications in various areas of science and medicine .

properties

IUPAC Name

2-amino-2-cyclohexylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h7H,2-6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQOVXILWFIANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-cyclohexylpropanoic acid

CAS RN

6635-13-8
Record name 6635-13-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32109
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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